molecular formula C13H11Cl2N5O3 B451013 N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Cat. No.: B451013
M. Wt: 356.16g/mol
InChI Key: KKTWVYNOCJUUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. Industrial production methods may involve the use of supported catalysts and recycling of solvents to improve efficiency and reduce waste .

Chemical Reactions Analysis

N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like topoisomerase II, leading to DNA damage and cell death. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar compounds to N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide include:

N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide stands out due to its unique combination of a dichlorobenzylidene group and a nitro-methyl-pyrazolyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2N5O3

Molecular Weight

356.16g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H11Cl2N5O3/c1-8-5-12(20(22)23)18-19(8)7-13(21)17-16-6-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,17,21)

InChI Key

KKTWVYNOCJUUPH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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